2,4-Dicyano-3-ethyl-3-methylpentanediamide

CAS No.: 59419-26-0

Cat. No.: VC1967892

Molecular Formula: C10H14N4O2

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59419-26-0 |

|---|---|

| Molecular Formula | C10H14N4O2 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 2,4-dicyano-3-ethyl-3-methylpentanediamide |

| Standard InChI | InChI=1S/C10H14N4O2/c1-3-10(2,6(4-11)8(13)15)7(5-12)9(14)16/h6-7H,3H2,1-2H3,(H2,13,15)(H2,14,16) |

| Standard InChI Key | BTATZQSHYUSXQG-UHFFFAOYSA-N |

| SMILES | CCC(C)(C(C#N)C(=O)N)C(C#N)C(=O)N |

| Canonical SMILES | CCC(C)(C(C#N)C(=O)N)C(C#N)C(=O)N |

Introduction

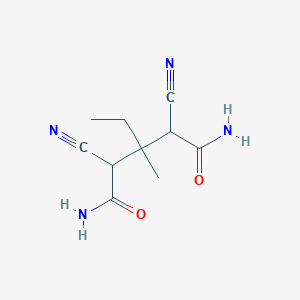

2,4-Dicyano-3-ethyl-3-methylpentanediamide is a complex organic compound with a unique structure, featuring a pentanediamide backbone and two cyano groups at the 2 and 4 positions. It is classified as a diamide, specifically belonging to the category of dicyano compounds. The compound's molecular formula is C10H14N4O2, and it is notable for its diverse applications in scientific research, particularly in pharmaceuticals and materials science .

Structural Information

-

Molecular Formula: C10H14N4O2

-

SMILES: CCC(C)(C(C#N)C(=O)N)C(C#N)C(=O)N

-

InChI: InChI=1S/C10H14N4O2/c1-3-10(2,6(4-11)8(13)15)7(5-12)9(14)16/h6-7H,3H2,1-2H3,(H2,13,15)(H2,14,16)

-

InChIKey: BTATZQSHYUSXQG-UHFFFAOYSA-N

-

CAS Number: 59419-26-0

The structural features of this compound, including the presence of ethyl and methyl groups at the 3 position, contribute to its steric properties and influence its reactivity and interactions with biological systems .

Synthesis Methods

The synthesis of 2,4-Dicyano-3-ethyl-3-methylpentanediamide involves several methods, typically requiring specific reagents such as acetic anhydride or alkali metal cyanides. The reaction conditions, including temperature, pressure, and solvent, must be carefully controlled to optimize yield and purity. For instance, reactions may be conducted at elevated temperatures to facilitate the formation of the desired amide linkages while suppressing side reactions.

Applications and Research Findings

2,4-Dicyano-3-ethyl-3-methylpentanediamide is involved in various chemical reactions and has potential applications in pharmaceuticals and materials science. Its mechanism of action primarily involves interactions with biological molecules, where it may act as an inhibitor or modulator in enzymatic pathways due to its ability to form stable complexes with enzymes through non-covalent interactions.

Spectral Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume